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Compound of Interest

Compound Name:
5-[3-(trifluoromethyl)phenyl]-1H-

pyrazol-3-amine

Cat. No.: B1297918 Get Quote

Technical Guide: 5-[3-
(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. The

information is intended for professionals in research and development, particularly in the fields

of medicinal chemistry and materials science.

Core Chemical Properties
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a substituted pyrazole derivative. The

presence of the trifluoromethyl group significantly influences its electronic properties,

lipophilicity, and metabolic stability, making it a compound of interest in drug discovery.

Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. Data for

closely related analogs are included for comparative purposes where direct data for the target

compound is not available.
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Property Value Source

Molecular Formula C₁₀H₈F₃N₃ -

Molecular Weight 227.19 g/mol -

CAS Number

1273833-76-3 (Isomer: 5-

Methyl-1-(3-

(trifluoromethyl)phenyl)-1H-

pyrazol-3-amine)

[1]

Melting Point

123-125 °C (for the related 5-

phenyl-3-(trifluoromethyl)-1H-

pyrazol-4-amine)

[2]

Appearance
Light yellow solid (for related

aminopyrazoles)
[2]

Topological Polar Surface Area

(TPSA)

43.84 Å² (Calculated for an

isomer)
[1]

logP 2.78 (Calculated for an isomer) [1]

Synthesis and Experimental Protocols
The synthesis of substituted aminopyrazoles often involves the cyclization of a suitable

precursor. A general and adaptable method involves the reaction of a β-keto-nitrile or a related

dicarbonyl compound with hydrazine or a substituted hydrazine.

Representative Synthesis Protocol
A common route for synthesizing pyrazole derivatives involves the condensation of a 1,3-

dicarbonyl compound with hydrazine. The following is a representative protocol adapted from

the synthesis of a structurally similar compound, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-

amine.[2]

Reaction Scheme:

Experimental Procedure:
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Preparation of the Diketone Intermediate: To a solution of sodium ethoxide in anhydrous

ethanol, add equimolar amounts of 3-(trifluoromethyl)benzoylacetonitrile and ethyl

trifluoroacetate. The mixture is refluxed for several hours. After cooling, the reaction mixture

is acidified, and the resulting diketone is extracted.

Cyclization to Form the Pyrazole: The synthesized diketone is dissolved in glacial acetic

acid.[2] An excess of hydrazine hydrate is added dropwise while stirring and cooling the

mixture.[2] The reaction is stirred for several hours at room temperature.[2]

Work-up and Purification: The reaction mixture is poured into water, and the pH is adjusted

to neutral with a sodium hydroxide solution.[2] The resulting precipitate is collected by

filtration, washed with water, and dried.[2] Purification can be achieved by recrystallization

from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-[3-
(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine.
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Synthesis Stage

Purification Stage

1. Reactants
(Diketone Precursor + Hydrazine Hydrate)

2. Cyclization Reaction
(in Glacial Acetic Acid)

Addition

3. Reaction Quenching
(Addition to Water)

Pouring

4. Neutralization
(Adjust pH with NaOH)

5. Filtration
(Collect Crude Product)

Precipitation

6. Purification
(Recrystallization or Chromatography)

7. Final Product
(Pure Compound)

Click to download full resolution via product page

A generalized workflow for the synthesis and purification of the target compound.
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Spectral Data and Characterization
Characterization of the final compound relies on standard spectroscopic methods. While

specific spectra for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine are not readily

available in public databases, the expected spectral features can be inferred from related

structures.

¹H NMR: Protons on the pyrazole ring and the phenyl ring, as well as the amine protons,

would be visible. The aromatic protons would show complex splitting patterns characteristic

of a 1,3-disubstituted benzene ring.

¹³C NMR: Signals for the carbon atoms of the pyrazole and phenyl rings would be observed.

The trifluoromethyl group would appear as a quartet due to C-F coupling.[3]

¹⁹F NMR: A singlet corresponding to the CF₃ group would be a key identifying feature.[3]

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the

compound.[3]

Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range

of biological activities.[4] The trifluoromethylphenyl moiety is often incorporated into drug

candidates to enhance potency and pharmacokinetic properties.[5]

Derivatives of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole have been investigated for several

therapeutic applications:

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit anti-

inflammatory properties.[4] Some derivatives act as inhibitors of enzymes involved in the

inflammatory cascade.

Antibacterial Agents: Certain substituted pyrazoles have shown potent activity against

various bacterial strains, including drug-resistant ones like MRSA.[5][6]

Factor Xa Inhibition: Complex pyrazole derivatives have been developed as highly potent

and selective inhibitors of blood coagulation factor Xa, a key enzyme in the coagulation
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cascade.[7]

Potential Signaling Pathway Involvement
Given the known activities of similar compounds, 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-
amine could potentially interact with various biological pathways. For instance, if acting as an

anti-inflammatory agent, it might modulate pathways involving cyclooxygenase (COX) enzymes

or cytokine signaling. The diagram below illustrates a simplified representation of a generic

kinase inhibitor's mechanism of action, a common target for pyrazole-based drugs.
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Generic Kinase Signaling Pathway

Growth Factor

Receptor Tyrosine Kinase

Binds

Kinase Domain

Activates

Substrate Protein

Phosphorylates

Phosphorylated Substrate

Cellular Response
(e.g., Proliferation, Inflammation)

Triggers

Pyrazole Inhibitor
(e.g., 5-[3-(CF3)phenyl]-1H-pyrazol-3-amine)

Blocks ATP Binding Site

Click to download full resolution via product page

Hypothetical mechanism of a pyrazole-based kinase inhibitor.

Safety and Handling
As with any laboratory chemical, 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine should be

handled with appropriate safety precautions. Based on safety data for similar compounds, the
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following should be considered:

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

[8][9][10] May also cause respiratory irritation.[8]

Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[8] Wear personal protective

equipment, including gloves and safety goggles.[11] Wash hands thoroughly after handling.

[9]

Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Store

away from strong oxidizing agents.[11]

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15

minutes.[8] If on skin, wash with soap and water.[8] If ingested, seek immediate medical

attention.[10] If inhaled, move the person to fresh air.[8]

This guide is intended for informational purposes only and should not be used as a substitute

for a comprehensive risk assessment before handling this chemical. Always refer to the specific

Safety Data Sheet (SDS) for the compound being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine -
Google Patents [patents.google.com]

3. mdpi.com [mdpi.com]

4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent
Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/m70800
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/110110-SDS-EN.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://www.fishersci.com/store/msds?partNumber=AC290830010&productDescription=5-HYDROXY-1-METHYL-3-TRI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/m70800
https://www.fishersci.com/store/msds?partNumber=AC290830010&productDescription=5-HYDROXY-1-METHYL-3-TRI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC290830010&productDescription=5-HYDROXY-1-METHYL-3-TRI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/110110-SDS-EN.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H30-3-X5.pdf
https://www.benchchem.com/product/b1297918?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/1273833-76-3.html
https://patents.google.com/patent/RU2642924C1/en
https://patents.google.com/patent/RU2642924C1/en
https://www.mdpi.com/1422-8599/2022/4/M1483
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as
potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-
yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and
orally bioavailable inhibitor of blood coagulation factor Xa - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. synquestlabs.com [synquestlabs.com]

9. sigmaaldrich.com [sigmaaldrich.com]

10. dcfinechemicals.com [dcfinechemicals.com]

11. fishersci.com [fishersci.com]

To cite this document: BenchChem. [5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297918#5-3-trifluoromethyl-phenyl-1h-pyrazol-3-
amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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